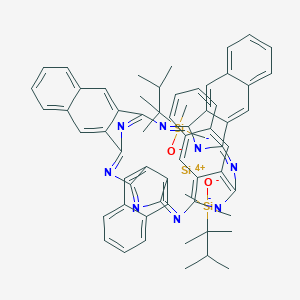
Bis-dsn
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-dsn: is a silicon-based naphthalocyanine compound. Naphthalocyanines are a class of macrocyclic compounds similar to phthalocyanines but with extended conjugation, which imparts unique optical and electronic properties. These compounds are known for their intense absorption in the near-infrared region, making them valuable in various applications, including photodynamic therapy and optical materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine typically involves the reaction of a silicon precursor with naphthalocyanine ligands. One common method is the substitution of bis(hydroxy) precursor with the corresponding chlorosilane ligands. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as tri-n-butylamine, for an extended period (e.g., 15 hours) to ensure complete substitution .
Industrial Production Methods: While specific industrial production methods for bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to achieve high yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions:
Oxidation: Bis-dsn can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the dimethylthexylsiloxy groups are replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines or alcohols; reactions are often conducted under reflux conditions with appropriate solvents.
Major Products:
Oxidation: Oxidized derivatives of the naphthalocyanine core.
Reduction: Reduced forms of the silicon naphthalocyanine.
Substitution: Substituted naphthalocyanine derivatives with new functional groups replacing the original siloxy groups.
科学研究应用
Chemistry: Bis-dsn is used as a photosensitizer in photodynamic therapy (PDT) due to its strong absorption in the near-infrared region. It is also employed in the development of optical materials and sensors .
Biology and Medicine: In photodynamic therapy, this compound is used to target and destroy cancer cells. Its ability to generate singlet oxygen upon irradiation with near-infrared light makes it effective in inducing cell death in malignant tumors .
Industry: The compound’s unique optical properties make it valuable in the production of advanced materials for optical data storage, imaging, and electronic devices .
作用机制
The primary mechanism by which bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine exerts its effects is through the generation of singlet oxygen upon irradiation with near-infrared light. This singlet oxygen is highly reactive and can induce oxidative damage to cellular components, leading to cell death. The compound targets cellular membranes and other critical structures within the cell, disrupting their function and integrity .
相似化合物的比较
Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide): Similar in structure but with different siloxy groups.
Bis(dimethyloctadecylsiloxy)silicon 2,3-naphthalocyanine: Another derivative with longer alkyl chains on the siloxy groups.
Bis(tert-butyldimethylsiloxy)silicon 2,3-naphthalocyanine: Contains tert-butyl groups instead of dimethylthexyl groups.
Uniqueness: Bis-dsn is unique due to its specific siloxy groups, which impart distinct solubility and photophysical properties. These properties can be fine-tuned for specific applications, making it a versatile compound in both research and industrial settings .
属性
CAS 编号 |
153454-02-5 |
|---|---|
分子式 |
C64H62N8O2Si3 |
分子量 |
1059.5 g/mol |
IUPAC 名称 |
2,3-dimethylbutan-2-yl-dimethyl-oxidosilane;2,15,28,41,53,54-hexaza-55,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29(54),30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;silicon(4+) |
InChI |
InChI=1S/C48H24N8.2C8H19OSi.Si/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;2*1-7(2)8(3,4)10(5,6)9;/h1-24H;2*7H,1-6H3;/q-2;2*-1;+4 |
InChI 键 |
ZFPSRHZZPMUXPO-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)(C)[Si](C)(C)[O-].CC(C)C(C)(C)[Si](C)(C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] |
规范 SMILES |
CC(C)C(C)(C)[Si](C)(C)[O-].CC(C)C(C)(C)[Si](C)(C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] |
Key on ui other cas no. |
153454-02-5 |
同义词 |
is(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine bis-DSN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















